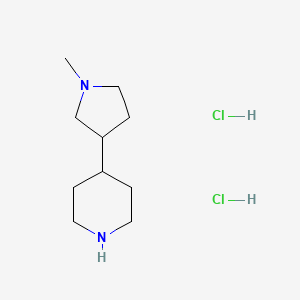![molecular formula C9H15NO3 B13484246 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is a compound that features a pyrrolidine ring and an oxetane ring, both of which are notable for their unique chemical properties and biological activities. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the oxetane ring is a four-membered oxygen-containing heterocycle. These structural features make this compound an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid typically involves the construction of the pyrrolidine and oxetane rings followed by their functionalization. One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds. This method can be used to introduce the pyrrolidine ring into the molecule . The oxetane ring can be synthesized through various cyclization reactions involving oxygen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxetane ring can participate in ring-opening reactions that modify the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: This compound features a pyrrolidine ring but lacks the oxetane ring, making it less structurally complex.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: This compound contains an azetidine ring instead of a pyrrolidine ring, which can result in different chemical and biological properties.
(S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester: This compound is a methyl ester derivative, which can affect its solubility and reactivity.
Uniqueness
2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is unique due to the presence of both the pyrrolidine and oxetane rings, which confer distinct chemical and biological properties. The combination of these rings allows for a greater diversity of interactions and reactivity, making the compound a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-(3-pyrrolidin-1-yloxetan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-9(6-13-7-9)10-3-1-2-4-10/h1-7H2,(H,11,12) |
InChI-Schlüssel |
XPSCSMHUUBHDDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2(COC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
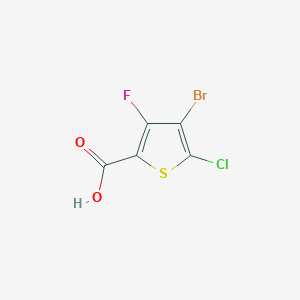
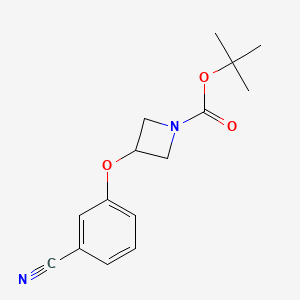
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)
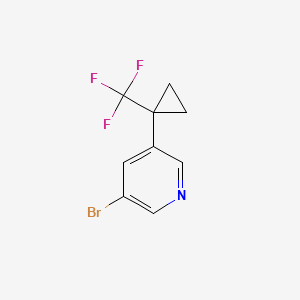
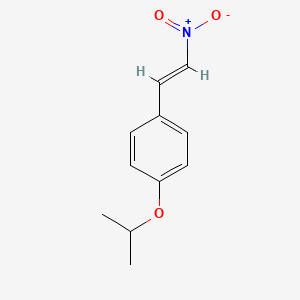
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
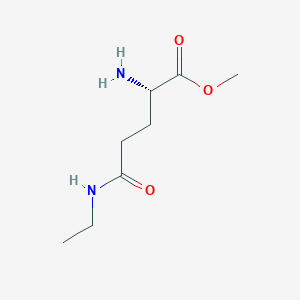
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)


